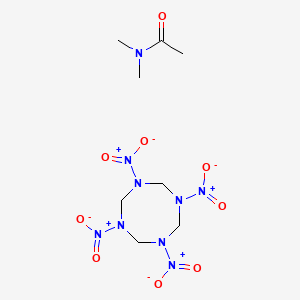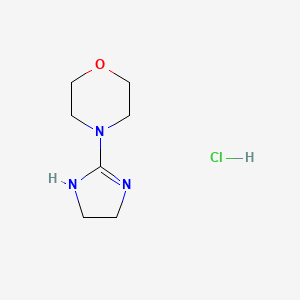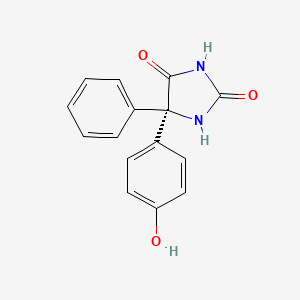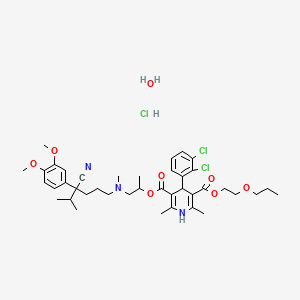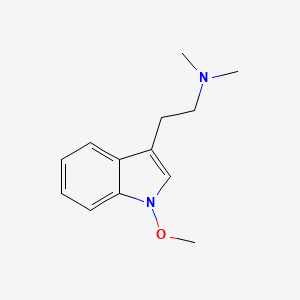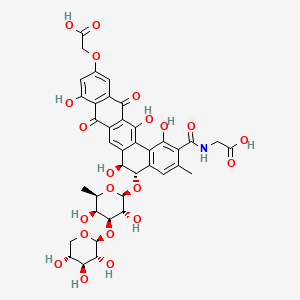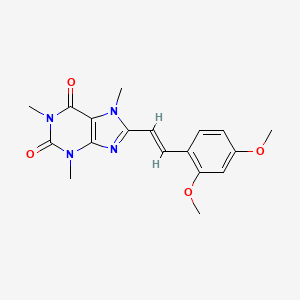
(E)-8-(2,4-Dimethoxystyryl)caffeine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-8-(2,4-Dimethoxystyryl)caffeine is a synthetic derivative of caffeine, characterized by the presence of a styryl group substituted with two methoxy groups at the 2 and 4 positions. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(2,4-Dimethoxystyryl)caffeine typically involves the reaction of caffeine with a suitable styryl derivative. One common method is the Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form an alkene. In this case, the ylide derived from 2,4-dimethoxybenzyltriphenylphosphonium bromide reacts with caffeine to yield the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale Wittig reactions, optimized for yield and purity. The reaction conditions would be carefully controlled to ensure the formation of the (E)-isomer, which is typically more stable and biologically active than the (Z)-isomer.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-8-(2,4-Dimethoxystyryl)caffeine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The double bond in the styryl group can be reduced to form the corresponding ethyl derivative.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(E)-8-(2,4-Dimethoxystyryl)caffeine has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of substituents on the reactivity of styryl derivatives.
Biology: Investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.
Medicine: Explored for its neuroprotective properties, potentially useful in treating neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of (E)-8-(2,4-Dimethoxystyryl)caffeine involves its interaction with various molecular targets, including enzymes and receptors. The methoxy groups and the styryl moiety play crucial roles in its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-8-(2,4-Dimethoxystyryl)caffeine: Characterized by the presence of methoxy groups at the 2 and 4 positions.
(E)-8-(2,4-Dichlorostyryl)caffeine: Contains chlorine atoms instead of methoxy groups.
(E)-8-(2,4-Dimethylstyryl)caffeine: Contains methyl groups instead of methoxy groups.
Uniqueness
This compound is unique due to the presence of methoxy groups, which can significantly influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
155271-21-9 |
|---|---|
Molekularformel |
C18H20N4O4 |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
8-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C18H20N4O4/c1-20-14(9-7-11-6-8-12(25-4)10-13(11)26-5)19-16-15(20)17(23)22(3)18(24)21(16)2/h6-10H,1-5H3/b9-7+ |
InChI-Schlüssel |
MGVNZUBFVRQANR-VQHVLOKHSA-N |
Isomerische SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)/C=C/C3=C(C=C(C=C3)OC)OC |
Kanonische SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)C=CC3=C(C=C(C=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





